[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

Catalog No.
S13948326
CAS No.
M.F
C23H24N2O
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)a...

Product Name

[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone

IUPAC Name

[4-[benzyl(methyl)amino]phenyl]-[4-(dimethylamino)phenyl]methanone

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C23H24N2O/c1-24(2)21-13-9-19(10-14-21)23(26)20-11-15-22(16-12-20)25(3)17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3

InChI Key

KTQHDYYZMKBPED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)CC3=CC=CC=C3

The compound [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone, often referred to by its systematic name, is a complex organic molecule characterized by the presence of multiple aromatic rings and functional groups. Its molecular formula is C23H26N2OC_{23}H_{26}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a ketone group (methanone) linked to two aromatic amine groups, which contribute to its potential biological activity and chemical reactivity.

Typical of aromatic amines and ketones. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can also be oxidized, potentially altering the nitrogen-containing groups into oxides or other functional groups.

These reactions are significant for synthesizing derivatives or exploring its reactivity in various chemical environments.

Compounds containing dimethylamino and phenyl groups are known for their diverse biological activities. The specific compound has been studied for its potential as:

  • Antidepressants: Similar structures are often found in pharmaceutical compounds that target neurotransmitter systems.
  • Anticancer Agents: Some derivatives exhibit cytotoxic effects against cancer cell lines, potentially due to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

Research indicates that such compounds may interact with biological targets, influencing pathways related to cell signaling and metabolism.

The synthesis of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone typically involves multi-step organic synthesis techniques:

  • Formation of the Dimethylaminophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using dimethylamine and appropriate phenolic precursors.
  • Coupling Reaction: The introduction of the methyl(phenylmethyl)amino group may involve coupling reactions with suitable amine derivatives.
  • Ketone Formation: Finally, the formation of the methanone moiety can be accomplished through oxidation of the corresponding alcohol or direct acylation reactions.

These methods highlight the complexity and precision required in synthesizing such multifunctional compounds.

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting neurological disorders or cancer.
  • Dyes and Pigments: The vibrant color properties associated with aromatic compounds make it suitable for use in dyes.
  • Material Science: Its chemical stability and reactivity could be harnessed in polymer chemistry or as a precursor for advanced materials.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound binds to specific receptors or enzymes.
  • In vitro Assays: To evaluate its biological activity against various cell lines.
  • Spectroscopy Techniques: Such as NMR and IR spectroscopy to study conformational changes upon binding.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone, which can provide context regarding its uniqueness:

Compound NameMolecular FormulaKey Features
4-(Dimethylamino)benzophenoneC15H15NOC_{15}H_{15}NOContains a single dimethylaminophenyl group; used in UV filters.
Bis[4-(dimethylamino)phenyl]methanolC17H22N2OC_{17}H_{22}N_{2}OSimilar amine structure; used in dye applications.
4-DimethylaminobenzaldehydeC9H11NC_{9}H_{11}NA simpler structure; often used as a reagent in organic synthesis.

These compounds highlight the diversity within this chemical class while emphasizing the complex structure and potential applications of [4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone. Its unique combination of functional groups positions it as a versatile candidate for further research and application in various scientific fields.

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

344.188863393 g/mol

Monoisotopic Mass

344.188863393 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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